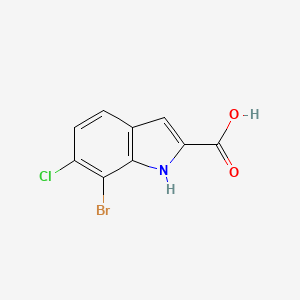

7-bromo-6-chloro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO2 |

|---|---|

Molecular Weight |

274.50 g/mol |

IUPAC Name |

7-bromo-6-chloro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H5BrClNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14) |

InChI Key |

SFTAGNGAYSFWNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Fisher Indole Synthesis Approach

The Fisher indole reaction remains the most widely employed method for constructing the indole scaffold in this compound. As detailed in a patent for a structurally analogous indole derivative, the synthesis begins with 5-bromo-3-chlorophenylhydrazine hydrochloride as the starting material. This hydrazine derivative undergoes condensation with ethyl pyruvate in an alcohol solvent (e.g., ethanol or methanol) at 60–80°C for 4–6 hours. The intermediate hydrazone then undergoes cyclization in a dibasic alcohol solvent (e.g., ethylene glycol) catalyzed by hydrochloric acid or p-toluenesulfonic acid at 120–140°C. Subsequent alkaline hydrolysis of the ethyl ester group (using NaOH or KOH in aqueous ethanol) yields the target carboxylic acid.

Key Advantages :

-

High regioselectivity due to the predefined substitution pattern of the phenylhydrazine.

-

Scalability to industrial production with reported purities exceeding 98%.

Limitations :

-

Requires multistep purification to remove byproducts from incomplete cyclization.

Japp-Klingemann Reaction Pathway

An alternative route described in pharmacological research utilizes the Japp-Klingemann reaction to form the indole nucleus. Starting from 2-bromo-3-chloroaniline , diazotization with sodium nitrite and HCl generates a diazonium salt, which couples with ethyl acetoacetate to form a hydrazone intermediate. Cyclization under acidic conditions (H₂SO₄, 80°C) produces the ethyl ester derivative, which is saponified to the carboxylic acid using LiOH in tetrahydrofuran. This method offers flexibility in introducing substituents at the 5th position of the indole ring but requires stringent temperature control during diazotization to avoid decomposition.

Key Reaction Parameters :

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have been adopted to optimize the cyclization step, reducing reaction times from hours to minutes while maintaining yields above 85%. A representative industrial protocol involves:

-

Continuous Condensation : Phenylhydrazine and ethyl pyruvate are mixed in a methanol-fed flow reactor at 70°C.

-

Catalytic Cyclization : The hydrazone intermediate is cyclized in ethylene glycol with HCl vapor at 130°C in a packed-bed reactor.

-

Hydrolysis and Crystallization : The ester is hydrolyzed in a batch reactor with 10% NaOH, followed by acidification to pH 2–3 using HCl. Recrystallization from ethanol-water yields pharmaceutical-grade product.

Reaction Optimization and Catalysts

Solvent Systems

Catalytic Additives

-

p-Toluenesulfonic acid (pTSA) : Enhances cyclization rates by 40% compared to HCl alone.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial contact during hydrolysis, reducing reaction time by 30%.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

7-Bromo-6-chloro-1H-indole-2-carboxylic acid serves as a critical intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structural properties allow it to interact effectively with biological targets.

- Case Study : Research has shown that derivatives of this compound exhibit potent inhibitory effects on anti-apoptotic proteins such as Mcl-1, which is implicated in cancer cell survival. Compounds derived from indole carboxylic acids have demonstrated high binding affinities and selectivity, making them promising candidates for drug development aimed at overcoming chemoresistance in cancer therapy .

Biochemical Research

The compound is utilized in studies investigating enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding complex biochemical processes.

- Example : Inhibition studies have revealed that this compound can affect pathways related to apoptosis, thereby providing insights into potential therapeutic mechanisms for treating various cancers .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance.

- Application Example : Research indicates that incorporating indole-based compounds into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Organic Synthesis

This compound acts as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules with diverse applications across various chemical industries.

- Synthesis Pathways : The compound can be utilized in multi-step synthesis strategies to create novel indole derivatives that may possess unique pharmacological activities or enhanced reactivity profiles .

Analytical Chemistry

This compound serves as a standard reference in analytical methods, ensuring accuracy and reliability in quantifying similar compounds during research and quality control processes.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Substituents : Chlorine (position 7), methyl (position 3), carboxylic acid (position 2).

- Key Differences : The methyl group at position 3 increases steric bulk and lipophilicity compared to the bromine/chlorine combination in the target compound. This may reduce solubility in polar solvents but enhance membrane permeability.

- Molecular Weight : 209.63 g/mol (vs. ~274.35 g/mol for the target compound).

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid

- Substituents : Bromine (position 6), methoxy (position 4), carboxylic acid (position 2).

- Key Differences : The methoxy group at position 4 is electron-donating, altering the indole ring’s electronic environment. This contrasts with the electron-withdrawing Cl at position 6 in the target compound, which may affect reactivity in substitution reactions.

5-Bromo-3-(triazol-ethyl)-1H-indole

- Substituents : Bromine (position 5), triazol-ethyl side chain.

Structural Analogues with Halogen Variations

7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

3-Phenyl-1H-indazole-7-carboxylic acid

- Core Structure : Indazole (two adjacent N atoms) vs. indole (one N atom).

Data Table: Comparative Analysis of Indole Derivatives

Research Findings and Implications

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions in biological systems, though at the cost of increased molecular weight.

- Positional Influence : Substitutions at positions 6 and 7 (as in the target compound) may sterically hinder interactions with planar binding sites compared to substitutions at positions 3 or 4.

- Carboxylic Acid Role : The COOH group at position 2 is conserved across analogs, suggesting its critical role in solubility and salt formation, which is vital for pharmacokinetics.

Biological Activity

7-Bromo-6-chloro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

The molecular formula of this compound is with a molecular weight of approximately 274.50 g/mol. The compound features a complex indole structure with bromine and chlorine substituents that significantly influence its reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various indole derivatives, including this compound.

Research Findings

- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that compounds similar to this compound exhibit MIC values ranging from 0.15 to 3.25 μg/mL against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Comparative Studies : Compounds derived from indole structures have been tested against standard antibiotics like gentamicin and ciprofloxacin, showing comparable or superior antibacterial activity .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Gentamicin | 0.25 - 3.02 | E. coli, P. aeruginosa |

| Ciprofloxacin | 0.5 - 3.01 | E. coli, P. aeruginosa |

| This compound | 0.15 - 3.25 | E. coli, Klebsiella pneumoniae |

Anticancer Activity

The anticancer properties of indole derivatives have also been investigated, with promising results indicating that these compounds can inhibit cancer cell proliferation.

Case Studies

- Cell Line Studies : Research has indicated that certain indole derivatives exhibit significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values reported as low as 2.29 μM for some derivatives .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells compared to controls .

Other Biological Activities

In addition to antibacterial and anticancer activities, this compound has been noted for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism . This inhibition could lead to significant interactions with other pharmaceuticals.

Q & A

Q. What are the critical steps for synthesizing 7-bromo-6-chloro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and functional group modification. For analogous indole derivatives, bromination/chlorination is performed using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) . Optimizing yield and purity requires:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions, as seen in Suzuki-Miyaura protocols for similar indole-carboxylic acids .

- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility, while aqueous workup minimizes byproducts .

- Purification : Reverse-phase HPLC (>95% purity) or recrystallization (using ethanol/water mixtures) ensures high purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., halogen integration ratios and carboxylic acid proton absence) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₉H₅BrClNO₂, expected MW: 298.5 g/mol) .

- HPLC : Retention time comparison with standards ensures purity; mobile phases like acetonitrile/0.1% TFA in water are effective .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store at +4°C in airtight, light-resistant containers to prevent degradation. Avoid moisture by using desiccants .

- Stability monitoring : Periodic HPLC analysis detects decomposition (e.g., hydrolysis of the carboxylic acid group) .

- Handling : Use nitrile gloves and safety goggles to prevent skin/eye contact. Work under fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use software like Gaussian or ORCA to model electron density maps. Focus on the indole C-2 position, where the carboxylic acid group may direct electrophilic attacks .

- Docking studies : Predict binding affinity with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the carboxylic acid group and active sites .

- Reactivity validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates with amines/thiols) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for derivatives of this compound?

Methodological Answer:

- Multi-technique validation : If NMR suggests a tautomeric form conflicting with X-ray data, perform variable-temperature NMR to assess dynamic equilibria .

- Single-crystal X-ray diffraction : Resolve ambiguities in substituent positioning (e.g., bromine vs. chlorine orientation) .

- Tandem MS/MS : Fragmentation patterns can corroborate structural assignments from crystallography .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets?

Methodological Answer:

- Steric maps : Generate using molecular dynamics (MD) simulations to assess accessibility of the carboxylic acid group in enzyme pockets .

- Electronic profiling : Measure Hammett constants (σ) for substituents; bromine (σₚ≈0.23) and chlorine (σₚ≈0.23) may enhance electron-withdrawing effects, stabilizing transition states in inhibition .

- Biological assays : Compare IC₅₀ values of bromo/chloro analogs to isolate electronic contributions .

Data Limitations and Contradictions

- Missing physicochemical data : No experimental melting point or solubility data exists for the compound; estimates can be derived via group contribution methods or QSPR models .

- Safety data gaps : While similar indoles lack carcinogenicity classifications, assume worst-case toxicity (e.g., acute toxicity LD₅₀ testing in rodents) until specific data is available .

Key Physicochemical Properties (Estimated)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.